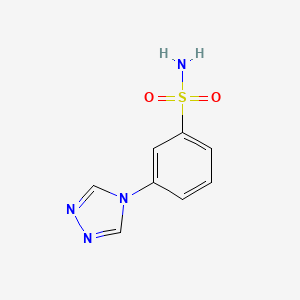

3-(4h-1,2,4-Triazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide typically involves the reaction of 4-amino-1,2,4-triazole with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to the death of the bacterial cells . In cancer cells, it can interfere with cellular signaling pathways, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

3-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide group.

4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Another triazole derivative with a different substitution pattern on the benzene ring.

1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: A more complex molecule with multiple triazole rings attached to a central benzene core.

Uniqueness

3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide is unique due to its combination of the triazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties

Biological Activity

3-(4H-1,2,4-Triazol-4-yl)benzenesulfonamide is a compound that combines a triazole ring with a benzenesulfonamide moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 225.25 g/mol. The presence of the triazole ring is crucial for its biological activity due to its ability to interact with various biological targets.

Antifungal Activity

The compound has shown significant antifungal properties. It acts by inhibiting the growth of various fungal strains through interference with fungal cell wall synthesis and function. Its mechanism involves the formation of reactive intermediates that disrupt cellular processes.

Antibacterial Activity

This compound also exhibits antibacterial activity. It has been tested against several bacterial strains, demonstrating effective inhibition at concentrations as low as 50 µg/mL. The compound's ability to inhibit bacterial growth is attributed to its interaction with bacterial enzymes essential for cell wall biosynthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The mechanism of action includes the activation of caspases leading to programmed cell death:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 22.04 | Apoptosis induction |

| HeLa | 34.00 | Caspase activation |

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound binds to specific enzyme active sites, inhibiting their function.

- Reactive Intermediates : The nitro group in related compounds can form reactive intermediates that interact with biological macromolecules.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis rates.

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various benzenesulfonamides including this compound, it was found to significantly inhibit the growth of Candida albicans and Aspergillus niger at low concentrations (IC50 values ranging from 10 to 20 µg/mL) .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound could induce apoptosis in MDA-MB-231 cells with a significant increase in annexin V-FITC positive cells (22-fold increase compared to control). The study utilized flow cytometry to quantify apoptotic cells post-treatment .

Properties

Molecular Formula |

C8H8N4O2S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

3-(1,2,4-triazol-4-yl)benzenesulfonamide |

InChI |

InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-2-7(4-8)12-5-10-11-6-12/h1-6H,(H2,9,13,14) |

InChI Key |

BGPJYNZMSPLAID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)N2C=NN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.